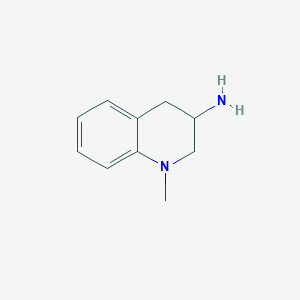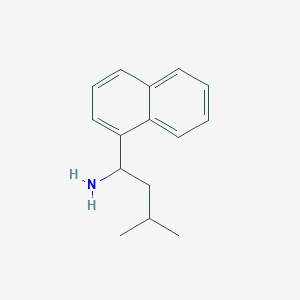
3-Methyl-1-(naphthalen-1-YL)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(naphthalen-1-YL)butan-1-amine: is a compound that features a naphthalene ring attached to a butan-1-amine structure with a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(naphthalen-1-YL)butan-1-amine can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroamination reactions under controlled conditions. The reaction is carried out in the presence of specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(naphthalen-1-YL)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Methyl-1-(naphthalen-1-YL)butan-1-amine serves as a building block for creating complex molecules. Its unique structure allows for the development of new synthetic pathways and the exploration of novel chemical reactions .
Biology: It can be used as a probe to investigate biological pathways and interactions involving amines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the design of molecules with specific biological activities, making it a valuable tool in drug discovery .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(naphthalen-1-YL)butan-1-amine involves its interaction with specific molecular targets. For example, it can act as a β2-adrenergic receptor blocker, inhibiting downstream signaling pathways activated by epinephrine. This inhibition affects the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.
Comparison with Similar Compounds
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound is structurally similar but contains an additional hydroxyl group.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another related compound with a different functional group arrangement
Uniqueness: 3-Methyl-1-(naphthalen-1-YL)butan-1-amine stands out due to its specific amine structure and the presence of a naphthalene ring.
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-methyl-1-naphthalen-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H19N/c1-11(2)10-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10,16H2,1-2H3 |
InChI Key |
SMUBSAFHWVFCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


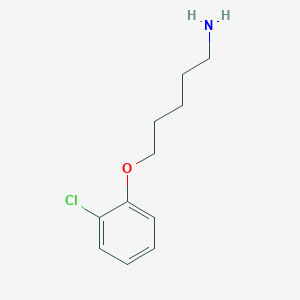
![7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13232633.png)
![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13232637.png)
![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
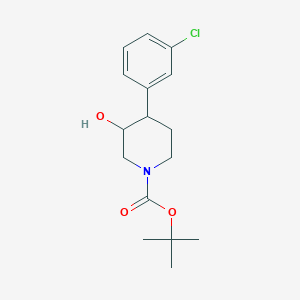
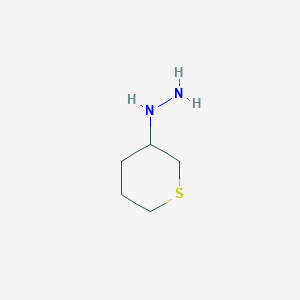
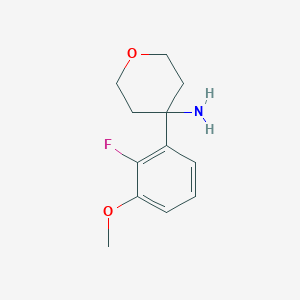
![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
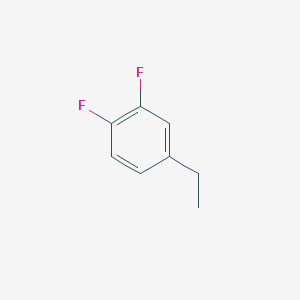
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
![Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13232713.png)
